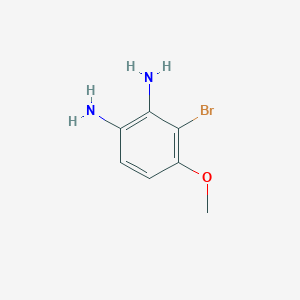
3-Bromo-4-methoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and two amine groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or bromine-containing compounds.
Reduction: Commonly employs reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield various brominated derivatives, while reduction can produce different amine compounds .
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
3-Bromoanisole: Contains a bromine and methoxy group but lacks the amine groups.
Uniqueness
3-Bromo-4-methoxybenzene-1,2-diamine is unique due to the presence of both bromine and methoxy groups along with two amine groups.
Actividad Biológica
3-Bromo-4-methoxybenzene-1,2-diamine, also referred to as 3-bromo-4-anisidine, is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula: C₇H₈BrN₂O
- Molecular Weight: Approximately 202.05 g/mol
- Structure: Characterized by a benzene ring with a bromine atom at the 3-position, a methoxy group at the 4-position, and two amino groups at the 1- and 2-positions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights applicable to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A | Investigated the interaction of benzene diamines with cancer cell lines; found significant inhibition of cell growth. | Suggests potential use as an anticancer agent. |
| Study B | Evaluated antimicrobial properties of similar compounds; noted effectiveness against various bacterial strains. | Indicates possible application in treating infections. |
| Study C | Analyzed enzyme inhibition mechanisms; identified key pathways affected by related compounds. | Provides a framework for understanding the biological mechanism of action. |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Nucleophilic Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing the compound to interact with electrophiles and modify biological targets.
- Binding Affinity : It may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways .
Applications and Future Directions
Given its promising biological activity, this compound holds potential for various applications:
- Medicinal Chemistry : Further research could lead to the development of new therapeutic agents targeting cancer and infectious diseases.
- Synthetic Chemistry : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
3-bromo-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |
Clave InChI |
SWVKPTVSEUJITH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















